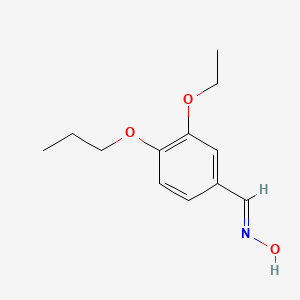

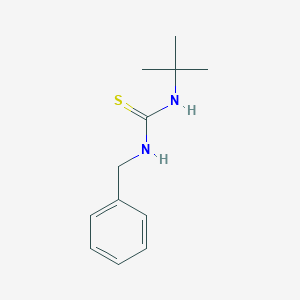

![molecular formula C16H15N3O2S B5550623 N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline derivatives, including those substituted with a thiazolyl group, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The synthesis of these compounds often involves multi-step reactions, starting from basic quinoline scaffolds and introducing various functional groups through targeted chemical transformations.

Synthesis Analysis

The synthesis of quinoline derivatives generally involves condensation reactions, starting from aniline or other aromatic compounds. For example, the synthesis of thiazolo[5,4-b]quinoline derivatives can be achieved by cyclization of ethoxycarbonyl- or carbamoyl-substituted thiazoles, demonstrating the versatility of quinoline scaffolds in accessing complex heterocyclic systems (Alvarez-Ibarra et al., 1997).

科学的研究の応用

Synthesis and Antimicrobial Activity

Synthesis of Thiazole and Quinoline Derivatives : A study by Wagle et al. (2008) explored the synthesis of 1,3-thiazole derivatives, including compounds similar to N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide. These compounds showed promising in vitro antibacterial and antifungal activity against several pathogenic strains and fungi (Wagle, Adhikari, & Kumari, 2008).

Carboxamide Derivatives of Benzo[b][1,6]naphthyridines : Deady et al. (2003) synthesized a series of carboxamide derivatives, which demonstrated potent cytotoxic effects against various cancer cell lines. The study highlights the potential of such compounds, including quinoline derivatives, in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Thiazolo[5,4-f]quinoline Derivatives : Kadoya et al. (1976) developed 3,6-disubstituted thiazolo[5,4-f]quinoline derivatives, which showed stronger in vitro activities against gram-negative and gram-positive bacteria compared to existing antimicrobial agents (Kadoya, Suzuki, Takamura, & Dohmori, 1976).

Anticancer and Pharmacological Properties

Synthesis and Reactivity of Laquinimod : Jansson et al. (2006) discussed the synthesis and properties of laquinimod, a drug in clinical trials for multiple sclerosis, which is structurally similar to the queried compound. This highlights the potential pharmacological applications of related quinolinecarboxamides (Jansson, Fristedt, Olsson, Svensson, & Jönsson, 2006).

Synthesis of Quinazolinone Derivatives : Párkányi and Schmidt (2000) synthesized quinazolinone compounds with potential biological activity, demonstrating the diverse applications of quinoline derivatives in developing biologically active compounds (Párkányi & Schmidt, 2000).

Synthesis and Properties of Octamolybdate Complexes : Li et al. (2020) reported the synthesis of complexes involving quinoline derivatives, highlighting their potential in electrochemical, photocatalytic, and magnetic applications (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

作用機序

The mechanism of action would depend on the specific biological activity of the compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

将来の方向性

特性

IUPAC Name |

N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10(14-8-17-9-22-14)19(2)16(21)12-7-15(20)18-13-6-4-3-5-11(12)13/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJADGHBOPLZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N(C)C(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

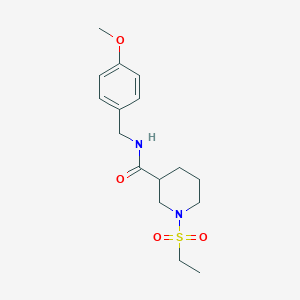

![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)